molecular formula C16H17F3N4O3 B4377966 N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377966
M. Wt: 370.33 g/mol
InChI Key: BHUJHFVTHUGKHS-UHFFFAOYSA-N
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Description

N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenoxy methyl group attached to a pyrazole ring. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common synthetic route involves the use of palladium-catalyzed Suzuki coupling reactions to form key intermediates . The reaction conditions often require the use of specific reagents such as phenylboronic acid and hydrazine, along with appropriate solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted pyrazole carboxamide derivatives.

Scientific Research Applications

N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the morpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-morpholin-4-yl-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c17-16(18,19)12-2-1-3-13(10-12)26-11-23-5-4-14(20-23)15(24)21-22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUJHFVTHUGKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=NN(C=C2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
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N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-MORPHOLINO-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

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